molecular formula C5H4ClNO2 B3020862 5-Methyl-4-isoxazolecarbonyl chloride CAS No. 67305-24-2

5-Methyl-4-isoxazolecarbonyl chloride

Cat. No.: B3020862
CAS No.: 67305-24-2
M. Wt: 145.54
InChI Key: ZKAQPVQEYCFRTK-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to medicinal chemistry and materials science. Among these, the isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is of particular importance due to its presence in numerous biologically active compounds. bohrium.comresearchgate.net The isoxazole scaffold is considered a "privileged structure" in drug discovery, as it can interact with various biological targets. bohrium.com The incorporation of the 5-methylisoxazole (B1293550) moiety can enhance the physicochemical properties of a molecule, such as its metabolic stability and ability to form hydrogen bonds, which are critical for drug efficacy. researchgate.net

Role as a Versatile Synthetic Intermediate

The primary role of 5-methyl-4-isoxazolecarbonyl chloride in chemical research is that of a versatile synthetic intermediate. The high reactivity of the acyl chloride group allows for straightforward reactions with a wide range of nucleophiles, such as alcohols, amines, and phenols, to form corresponding esters and amides. This reactivity is fundamental to its application in building more complex molecular architectures. A notable example of its use is in the synthesis of the immunosuppressive drug Leflunomide and its active metabolite, Teriflunomide. google.com In these syntheses, this compound is reacted with an appropriate aniline (B41778) derivative to form the critical amide bond that defines the final drug molecule.

Overview of Contemporary Research Trajectories

Current research involving this compound and related isoxazole derivatives continues to expand. While its application in the synthesis of established pharmaceuticals remains a key area, researchers are also exploring its use in the creation of novel bioactive compounds. dntb.gov.uaresearchgate.net Investigations into new isoxazole-based molecules are targeting a wide array of therapeutic areas, including cancer, infectious diseases, and inflammatory conditions. nih.govdntb.gov.ua The versatility of the isoxazole scaffold allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. Furthermore, the unique electronic and structural properties of isoxazoles are being explored in the development of new functional materials and agrochemicals. scilit.comontosight.ai

Interactive Data Table: Physical and Chemical Properties

PropertyValue
CAS Number 67305-24-2
Molecular Formula C5H4ClNO2
Molecular Weight 145.54 g/mol
Appearance Solid
SMILES String ClC(=O)c1cn[o]c1C
InChI Key ZKAQPVQEYCFRTK-UHFFFAOYSA-N

Spectroscopic Data Overview

While specific, detailed spectra for this compound are not widely available in public databases, the expected spectroscopic features can be inferred from its structure and data for similar compounds.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the methyl protons and the proton on the isoxazole ring.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the isoxazole ring, and the methyl carbon.
IR Spectroscopy A strong absorption band characteristic of the C=O stretching of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of a chlorine atom and the carbonyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQPVQEYCFRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983586
Record name 5-Methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6505-43-7, 67305-24-2
Record name 5-Methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-oxazole-4-carbonyl chloride
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Advanced Synthetic Methodologies for 5 Methyl 4 Isoxazolecarbonyl Chloride

Established Synthetic Routes and Mechanistic Considerations

The traditional and most established method for synthesizing 5-Methyl-4-isoxazolecarbonyl chloride involves the reaction of its precursor, 5-methylisoxazole-4-carboxylic acid, with a chlorinating agent. google.comrsc.org Among these agents, thionyl chloride (SOCl₂) is frequently employed. google.comrsc.org This reaction is a standard procedure for converting carboxylic acids into their more reactive acyl chloride derivatives. chemguide.co.uklibretexts.org

The process typically involves mixing 5-methylisoxazole-4-carboxylic acid with freshly distilled thionyl chloride, often in an anhydrous solvent like toluene. google.com The mixture is then refluxed for a period, typically several hours, to ensure the completion of the reaction. google.com The general mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. This is followed by a rearrangement and the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies product isolation. chemguide.co.uk The resulting 5-methylisoxazole-4-carbonyl chloride is then purified, commonly through distillation. google.comchemguide.co.uk While effective, this method utilizes a corrosive and hazardous reagent, prompting the development of alternative strategies. tandfonline.com

In some procedures, an excess of thionyl chloride can be used, allowing it to function as both the reactant and the solvent. rsc.org However, preferred organic solvents for this established route include toluene, ethyl acetate (B1210297), acetonitrile, and various chlorinated solvents such as chloroform (B151607) and methylene (B1212753) chloride. rsc.org

Modern Synthetic Strategies and Reagent Development

In recent years, synthetic chemistry has shifted towards the use of safer, more efficient, and environmentally benign reagents. For the synthesis of acyl chlorides, this has led to the adoption of solid, stable phosgene (B1210022) substitutes, which are easier to handle than traditional, often highly toxic or volatile, chlorinating agents. tandfonline.comresearchgate.net

Utilization of Bis(trichloromethyl) Carbonate as a Chlorinating Agent

A significant advancement in the synthesis of isoxazole-based acyl chlorides is the use of bis(trichloromethyl) carbonate, also known as triphosgene (B27547) (BTC). tandfonline.com This solid compound serves as a safer alternative to gaseous phosgene and other hazardous reagents like phosphorus oxychloride or phosphorus pentachloride. tandfonline.com The versatility of BTC in organic synthesis has been increasingly demonstrated, particularly for creating chlorocarbonyl derivatives and acyl chlorides under mild conditions. researchgate.netorganic-chemistry.org

The synthesis involves reacting 5-methyl-4-isoxazolecarboxylic acid (or a derivative thereof) with bis(trichloromethyl) carbonate in an organic solvent in the presence of a catalyst. tandfonline.com This method is noted for its high efficiency, operational safety, and reduced equipment corrosion. tandfonline.com BTC reacts with various nucleophiles and is becoming an essential auxiliary for preparing chemical intermediates. researchgate.netorganic-chemistry.org The reaction is typically carried out at temperatures ranging from 20°C to 130°C, with reaction times of 1 to 10 hours. tandfonline.com A key advantage is the high yield, which generally exceeds 95%. tandfonline.com

Solvent Effects and Catalysis in Acyl Chloride Formation

The choice of solvent and catalyst is critical for the successful formation of this compound, influencing reaction rate, yield, and purity.

In the modern synthetic route using bis(trichloromethyl) carbonate, a wide range of organic solvents have been proven effective. tandfonline.com These include:

Ethers: Tetrahydrofuran (THF)

Esters: Ethyl acetate

Aromatic Hydrocarbons: Benzene (B151609), Toluene, Dimethylbenzene (Xylene)

Chlorinated Solvents: Chlorobenzene, Orthodichlorobenzene, Meta Dichlorobenzene, Trichloromethane, Tetrachloromethane, Ethylene dichloride tandfonline.com

Catalysis is also essential for this transformation. The reaction is facilitated by catalysts such as:

Tertiary Amines: Triethylamine, Pyridine, 3-picoline

N-Methylated Heterocycles: N-methylpyrrole, N-methyl Pyrrolidine (B122466)

Amides and Ureas: N,N-dimethylformamide (DMF), Tetrabutyl urea (B33335) tandfonline.com

The molar ratio of the carboxylic acid to bis(trichloromethyl) carbonate and the catalyst is a key parameter for optimization, typically in the range of 1 : 0.34–0.8 : 0.001-0.5. tandfonline.com

Reagent SystemSolventsCatalysts
Thionyl Chloride Toluene, Ethyl Acetate, Acetonitrile, Chloroform, Methylene Chloride, Ethylene Chloride, Carbon Tetrachloride rsc.orgN/A (often used with catalytic DMF) google.com
Bis(trichloromethyl) Carbonate THF, Ethyl Acetate, Benzene, Toluene, Xylene, Chlorobenzene, Dichlorobenzenes, Chlorinated Alkanes tandfonline.comTriethylamine, Pyridine, 3-Picoline, N-methylpyrrole, N-methyl Pyrrolidine, DMF, Tetrabutyl urea tandfonline.com

Green Chemistry Approaches in Synthesis (e.g., Hydrotropes as Reaction Media)

Green chemistry principles encourage the reduction or elimination of hazardous substances and volatile organic compounds (VOCs). While specific research on using hydrotropes for the synthesis of this compound is not yet prevalent, this area represents a promising future direction.

Hydrotropes are amphiphilic compounds that can significantly increase the solubility of poorly soluble organic substances in water. This property could potentially be leveraged to replace traditional organic solvents with aqueous reaction media. The use of hydrotropic solutions could facilitate the reaction between the water-insoluble 5-methylisoxazole-4-carboxylic acid and a chlorinating agent in a safer, more environmentally friendly aqueous system, thereby reducing reliance on volatile and often toxic organic solvents.

Optimization of Synthetic Pathways

Strategies for Enhancing Reaction Yields

High yields, often exceeding 95%, have been achieved by employing bis(trichloromethyl) carbonate as the chlorinating agent. tandfonline.com The optimization strategy involves carefully selecting the solvent, catalyst, and reaction conditions. For instance, different combinations of solvents and catalysts have demonstrated consistently high yields, indicating a robust and flexible synthetic protocol. tandfonline.com

The following table, based on data from the synthesis of a closely related analogue, illustrates how reaction conditions can be fine-tuned to achieve high yields. tandfonline.com

Carboxylic Acid DerivativeChlorinating AgentCatalystSolventTemperatureTime (h)Yield (%)
3-(2-chloro-phenyl-)-5-methyl-4-isoxazole formic acidBis(trichloromethyl) carbonateTetrabutyl ureaBenzene80°C597.1
3-(2-chloro-phenyl-)-5-methyl-4-isoxazole formic acidBis(trichloromethyl) carbonateTetrabutyl ureaToluene110°C295.6
3-(2-chloro-phenyl-)-5-methyl-4-isoxazole formic acidBis(trichloromethyl) carbonateTetrabutyl ureaTetrahydrofuranReflux395.8
3-(2-chloro-phenyl-)-5-methyl-4-isoxazole formic acidBis(trichloromethyl) carbonateNone SpecifiedTetrahydrofuran31°C9Not Specified

Purification Techniques for High Purity Synthesis

The synthesis of this compound of high purity is contingent not only on the primary reaction but critically on the methods employed to remove impurities. Achieving high-purity grades, often exceeding 99%, necessitates specific purification strategies that target both by-products from the chlorination step and residual starting materials. Key techniques include the purification of immediate precursors and post-reaction purification of the final product through methods like distillation and recrystallization.

Purification of Precursors: A foundational strategy for ensuring the high purity of the final product is the rigorous purification of its immediate precursor, 5-methylisoxazole-4-carboxylic acid. A process for preparing a related amide highlights that using crystallized 5-methylisoxazole-4-carboxylic acid is a critical step. google.com This crystallization process effectively removes isomeric impurities and by-products from earlier synthetic stages, ensuring that the subsequent conversion to the acid chloride begins with high-quality material. google.com This approach can significantly reduce the formation of impurities, leading to a final product with a potency of 99.8-100% as measured by HPLC. google.com

Vacuum Distillation: For acyl chlorides that are thermally stable, vacuum distillation is a highly effective method for purification. In the synthesis of the related compound, 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, the crude product is purified by vacuum distillation following the reaction. google.com This process involves heating the liquid under reduced pressure, which lowers its boiling point, allowing for separation from less volatile impurities without thermal decomposition. google.comorgsyn.org The collection of a specific fraction at a defined temperature and pressure (e.g., 130-132 °C at 0.667 KPa) results in a product with a purity of 99.6% (HPLC). google.com However, it is noted that many long-chain acid chlorides may undergo partial decomposition during distillation, which can be a limitation of this technique. google.com

Recrystallization and Work-up: Since this compound is a solid, recrystallization is a viable and potent purification technique. This method involves dissolving the crude solid product in a suitable solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective separation. While specific recrystallization procedures for this exact compound are not detailed, standard chemical work-up procedures for other carbonyl chlorides provide a template. This can include washing the organic solution with a cold, dilute base (e.g., 5% potassium hydroxide) and water to remove acidic impurities before drying and solvent removal. orgsyn.org Such washing steps are crucial for removing contaminants prior to a final purification step like distillation or recrystallization. orgsyn.org

Purification TechniqueTarget Compound/PrecursorKey FindingsResulting Purity
Crystallization of Precursor 5-Methylisoxazole-4-carboxylic acidReduces isomeric impurities and by-products before the final chlorination step. google.comLeads to final product potency of 99.8-100% (HPLC). google.com
Vacuum Distillation 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chlorideEffective for thermally stable acid chlorides; separates product from non-volatile impurities. google.com99.6% (HPLC). google.com
Aqueous Work-up General Carbonyl ChloridesWashing with cold, dilute base and water removes acidic impurities. orgsyn.orgImproves purity before final distillation or recrystallization. orgsyn.org

Synthesis of Substituted Isoxazolecarbonyl Chloride Precursors

The synthesis of substituted isoxazolecarbonyl chlorides relies on the availability of appropriately substituted isoxazole-4-carboxylic acid or ester precursors. The methodologies for creating these precursors are diverse, allowing for a wide range of substituents on the isoxazole (B147169) ring. Key strategies include condensation reactions to form the isoxazole ring, 1,3-dipolar cycloadditions for regioselective synthesis, and direct modification of the isoxazole core.

Condensation of Hydroxyamoyl Chlorides with Acylacetates: A prominent method for preparing alkyl 3,5-disubstituted-isoxazole-4-carboxylates involves the condensation of a hydroxyamoyl chloride with an alkyl acylacetate. google.com This reaction is typically performed in the presence of a trialkylamine base. For instance, methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is prepared by reacting 2,6-dichlorobenzohydroxamoyl chloride with methyl acetoacetate. google.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which is the direct precursor to the target carbonyl chloride. google.com

1,3-Dipolar Cycloaddition: A general and highly regioselective method for preparing pure 3,5-disubstituted-4-isoxazolecarboxylic esters involves a 1,3-dipolar cycloaddition reaction. orgsyn.org In this approach, a nitrile oxide, generated in situ from a primary nitro compound and a dehydrating agent like phosphorus oxychloride, reacts with an enamine. orgsyn.org This method is noted for its excellent control over the orientation of the addition, preventing the formation of positional isomers. The resulting ester, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, can be purified by vacuum distillation and subsequently hydrolyzed to the carboxylic acid. orgsyn.org

Lithiation of the Isoxazole Ring: Direct functionalization of a pre-formed isoxazole ring is another powerful strategy. 3,5-disubstituted isoxazoles can be treated with n-butyllithium to form a 4-lithio derivative. cdnsciencepub.com This intermediate can then react with carbon dioxide to introduce a carboxylic acid group at the 4-position, yielding the desired precursor. cdnsciencepub.com For example, 3-phenyl-5-chloroisoxazole reacts with n-butyllithium and carbon dioxide to produce 3-phenyl-5-chloroisoxazole-4-carboxylic acid in high yield. cdnsciencepub.com This method is valuable for preparing acids that may be difficult to obtain through other routes. cdnsciencepub.com

Precursor Synthesis MethodKey ReactantsProduct Example
Condensation Hydroxyamoyl Chloride + Alkyl Acylacetate google.comMethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate google.com
1,3-Dipolar Cycloaddition Primary Nitro Compound + Enamine Ester orgsyn.orgEthyl 3-ethyl-5-methyl-4-isoxazolecarboxylate orgsyn.org
Lithiation and Carboxylation 3,5-disubstituted isoxazole + n-Butyllithium + CO2 cdnsciencepub.com3-Phenyl-5-chloroisoxazole-4-carboxylic acid cdnsciencepub.com
Multi-step Synthesis Arylisothiocyanate + Sodium methyl cyanoacetate (B8463686) researchgate.netMethyl 5-amino-3-arylaminoisoxazole-4-carboxylates researchgate.net

Comprehensive Analysis of Reactivity and Mechanistic Studies of 5 Methyl 4 Isoxazolecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction pathway for 5-methyl-4-isoxazolecarbonyl chloride. The general mechanism for these reactions is a two-step process known as addition-elimination. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. In the second step, the carbon-oxygen double bond is reformed, and the chloride ion is eliminated as the leaving group.

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of corresponding N-substituted 5-methyl-4-isoxazolecarboxamides. This reaction proceeds readily, typically at room temperature, and often includes a base to neutralize the hydrogen chloride byproduct. The nucleophilic nitrogen of the amine attacks the carbonyl carbon, leading to the formation of a stable amide bond.

Aliphatic Amines: Simple alkylamines react to form N-alkyl amides.

Aromatic Amines: Aromatic amines, such as anilines, also serve as effective nucleophiles. For instance, this compound reacts with trifluoromethyl aniline (B41778) in the presence of an amine base to produce 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide. google.com

Heterocyclic Amines: Nitrogen-containing heterocycles with an available N-H proton (like pyrrolidine (B122466) or piperidine) or other nucleophilic nitrogen centers react similarly to yield the corresponding heterocyclic amides.

The versatility of this reaction allows for the synthesis of a diverse library of amide derivatives.

Table 1: Examples of Amide Formation Reactions

Nucleophile (Amine) Product Amine Type
Ethylamine N-ethyl-5-methylisoxazole-4-carboxamide Aliphatic
Aniline N-phenyl-5-methylisoxazole-4-carboxamide Aromatic
4-(Trifluoromethyl)aniline N-(4-(Trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxamide Aromatic
Pyrrolidine (5-Methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone Heterocyclic (Secondary)

This compound undergoes esterification upon reaction with alcohols. This process is generally faster and more efficient than the Fischer esterification of the parent carboxylic acid. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. A mild base, such as pyridine, is often used to catalyze the reaction and scavenge the HCl produced. The synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate illustrates a general method for preparing isoxazolecarboxylic esters. orgsyn.org While this example involves the synthesis of the isoxazole (B147169) ring, the conversion of the acid chloride to an ester is a fundamental step in many synthetic pathways. google.com The use of acetyl chloride in methanol (B129727) is a well-established method for the rapid esterification of various carboxylic acids, highlighting the high reactivity of the acyl chloride group. nih.gov

The reaction of this compound with hydrazine (B178648) (typically in the form of hydrazine hydrate) yields 5-methylisoxazole-4-carbohydrazide. Hydrazine, being a potent nitrogen nucleophile, readily attacks the acyl chloride. The resulting hydrazide is a stable, isolable compound. This is confirmed by its use as a starting material in further syntheses; for example, 5-methylisoxazole-4-carbohydrazide can be condensed with aldehydes, such as benzaldehyde, to form the corresponding N'-benzylidene hydrazone derivative. nih.govresearchgate.net

The high electrophilicity of this compound allows it to react with a variety of less common nitrogen nucleophiles.

Pyrazoles and Benzotriazoles: N-heterocycles like pyrazole (B372694) and benzotriazole (B28993) contain nucleophilic nitrogen atoms. They are expected to react with this compound in a manner analogous to secondary amines. The N-H proton of the pyrazole or benzotriazole ring can be removed, and the nitrogen atom attacks the carbonyl carbon to form an N-acyl derivative.

Sodium Azide (B81097): The azide ion (N₃⁻) from sodium azide is a powerful nucleophile that reacts with acyl chlorides to form acyl azides. The product of this reaction would be 5-methyl-4-isoxazolecarbonyl azide. Acyl azides are versatile synthetic intermediates, notably used in the Curtius rearrangement to form isocyanates.

Electrophilic Nature of the Carbonyl Chloride Moiety

The strong electrophilic character of the carbonyl carbon in this compound is the cornerstone of its reactivity. This property arises from the cumulative electron-withdrawing effects of the atoms bonded to it.

Inductive Effect: Both the double-bonded oxygen and the single-bonded chlorine are highly electronegative. They pull electron density away from the carbonyl carbon through the sigma bonds, creating a significant partial positive charge (δ+) on the carbon atom.

Resonance: While the lone pairs on the oxygen and chlorine atoms can participate in resonance, delocalizing positive charge, the effect is less pronounced for the chlorine compared to oxygen. The primary influence remains the strong inductive withdrawal.

Explorations into Other Reaction Pathways

Beyond nucleophilic acyl substitution, the reactivity of this compound can be extended to other important organic transformations.

Friedel-Crafts Acylation: This compound can serve as an acylating agent in Friedel-Crafts reactions. In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), the chlorine atom complexes with the catalyst, leading to the formation of a highly reactive acylium ion. organic-chemistry.org This electrophilic acylium ion can then attack an activated aromatic ring (such as benzene (B151609) or toluene) in an electrophilic aromatic substitution reaction to form an aryl isoxazolyl ketone. youtube.com The resulting ketone product is deactivated, which prevents further acylation. organic-chemistry.org

Reaction with Organometallic Reagents: With potent carbon nucleophiles like Grignard reagents (R-MgBr), this compound is expected to undergo multiple additions. The first equivalent of the Grignard reagent adds to the carbonyl group, displacing the chloride ion to form a ketone intermediate. youtube.com Since ketones are also reactive towards Grignard reagents, a second equivalent of the reagent typically attacks the newly formed ketone, yielding a tertiary alcohol upon acidic workup. youtube.com This provides a route to highly substituted alcohol derivatives.

Reduction: The carbonyl group can be reduced using various hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride to the corresponding primary alcohol, 5-methyl-4-isoxazolylmethanol. Milder, more selective reducing agents can be used to achieve partial reduction to the aldehyde, 5-methyl-4-isoxazolecarbaldehyde, a transformation known as the Rosenmund reduction when using hydrogen gas and a poisoned palladium catalyst.

Isomerization and Rearrangement Studies

While specific isomerization and rearrangement studies on this compound are not extensively documented in publicly available literature, the reactivity of the isoxazole ring system has been the subject of numerous investigations. These studies, focusing on photochemical, thermal, and catalyzed rearrangements, provide a framework for understanding the potential transformations of this compound.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to rearrangement under various conditions, often leading to the formation of other heterocyclic systems. The weak N-O bond is a key feature influencing its reactivity. rsc.org

Photochemical Rearrangements:

The photolysis of isoxazoles is a well-established method for inducing rearrangement. rsc.org Upon UV irradiation, the weak N-O bond of the isoxazole ring can undergo homolytic cleavage, leading to the formation of a diradical intermediate. This intermediate can then rearrange to form a transient azirine species, which can subsequently isomerize to an oxazole (B20620). rsc.orgrsc.org This photochemical transformation from an isoxazole to an oxazole is a common and synthetically useful reaction. rsc.orgresearchgate.net The process can be influenced by the substitution pattern on the isoxazole ring. For instance, the presence of different aryl moieties on the isoxazole ring has been shown to be well-tolerated in photochemical isoxazole-to-oxazole conversions. researchgate.net

Recent studies have also demonstrated that the photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimines. These ketenimines can then serve as valuable intermediates for the synthesis of other heterocycles, such as pyrazoles. rsc.org

Thermal Rearrangements:

Thermal conditions can also induce rearrangements of the isoxazole ring. High-pressure pulsed pyrolysis of isoxazole and its derivatives has been shown to result in the formation of various products, including ketenimine and carbon monoxide. nih.gov In the case of substituted isoxazoles, such as 3,5-dimethylisoxazole, thermal rearrangement can yield the corresponding oxazole. nih.gov The mechanism of these thermal rearrangements is believed to involve the formation of a vinylnitrene intermediate. nih.gov

Base-Catalyzed Rearrangements:

Base-promoted rearrangements of isoxazole derivatives are also known. One notable example is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. rsc.orgresearchgate.net This rearrangement typically involves the recyclization of an isoxazole system to form a new heterocyclic ring. rsc.org Base-catalyzed isoxazole-to-oxazole ring transformations have also been reported, proceeding through a proposed Neber-like rearrangement mechanism involving an azirine intermediate. researchgate.net The choice of base and reaction conditions can significantly influence the outcome of these rearrangements. researchgate.net For example, a range of bases, including carbonates, alkoxides, and amidines, have been shown to be effective in promoting the rearrangement of isoxazoles to oxazoles. researchgate.net

The following table summarizes the types of rearrangements isoxazole rings can undergo, which are potentially applicable to this compound.

Rearrangement TypeConditionsKey IntermediatesResulting Products
PhotochemicalUV irradiationAcyl azirine, KetenimineOxazoles, Pyrazoles
ThermalHigh temperature/pyrolysisVinylnitreneOxazoles, Ketenimines
Base-CatalyzedVarious bases (e.g., carbonates, alkoxides)AzirineOxazoles, other heterocycles

Transition Metal-Catalyzed Transformations Involving Isoxazole Systems

The isoxazole ring can participate in a variety of transformations catalyzed by transition metals, highlighting its versatility as a synthetic building block. While specific studies on this compound are limited, the broader field of transition metal-catalyzed reactions of isoxazoles provides insight into its potential reactivity. These transformations often involve either the functionalization of the isoxazole ring while keeping it intact or the cleavage of the N-O bond to generate intermediates for further reactions.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have been employed for the C-H functionalization of isoxazoles. For instance, rhodium(III)-catalyzed carboxylate-directed C-H functionalization of isoxazolyl-4-carboxylic acids with alkynes has been reported to yield pyranoisoxazolones and isoquinolines. rsc.org Rhodium(II) catalysts can also mediate formal [3+2] cycloaddition reactions between N-sulfonyl-1,2,3-triazoles and isoxazoles to produce polysubstituted 3-aminopyrroles. acs.org This transformation proceeds through the cleavage of the isoxazole N-O bond. acs.org

Nickel-Catalyzed Reactions:

Nickel catalysts are effective in promoting cross-coupling reactions involving isoxazoles, often through the cleavage of the N-O bond. A nickel-catalyzed C-N cross-coupling of organoboronic acids and 5-alkoxy/phenoxy isoxazoles has been developed for the synthesis of (Z)-N-aryl β-enamino esters. rsc.org Nickel catalysis has also been utilized for the C-H arylation of oxazoles and other azoles with aromatic nitriles, suggesting the potential for similar functionalization of isoxazole rings. nih.gov

Copper-Catalyzed Reactions:

Copper catalysts have been used in various transformations of isoxazoles. Copper(II)-catalyzed [4+2]-cycloadditions between substituted isoxazoles and 2-alkynylbenzaldehydes can lead to the formation of α-carbonylnaphthalene derivatives. acs.org Copper(I) has been shown to catalyze the formal [4+1] annulation of diynes with isoxazoles to construct pyrrolo[3,4-b]indoles. acs.org Furthermore, copper(I) chloride can mediate the intramolecular cyclization of propynone oximes to synthesize isoxazoles. thieme-connect.com

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used in cross-coupling reactions, and isoxazole derivatives can be valuable partners in these transformations. For example, a palladium-catalyzed domino Suzuki coupling-isoxazole fragmentation reaction has been developed for the cyanomethylation of aryl halides using an isoxazole-4-boronic acid pinacol (B44631) ester. nih.gov This reaction demonstrates the utility of the isoxazole ring as a precursor to other functional groups.

The following table provides a summary of transition metal-catalyzed transformations involving isoxazole systems.

Transition MetalReaction TypeReactantsProducts
Rhodium (Rh)C-H Functionalization/AnnulationIsoxazolyl-4-carboxylic acids, AlkynesPyranoisoxazolones, Isoquinolines
Rhodium (Rh)[3+2] CycloadditionN-Sulfonyl-1,2,3-triazoles, IsoxazolesPolysubstituted 3-aminopyrroles
Nickel (Ni)C-N Cross-CouplingOrganoboronic acids, 5-Alkoxy/phenoxy isoxazoles(Z)-N-aryl β-enamino esters
Copper (Cu)[4+2] CycloadditionIsoxazoles, 2-Alkynylbenzaldehydesα-Carbonylnaphthalene derivatives
Copper (Cu)[4+1] AnnulationDiynes, IsoxazolesPyrrolo[3,4-b]indoles
Palladium (Pd)Domino Suzuki Coupling-FragmentationAryl halides, Isoxazole-4-boronic acid pinacol esterArylacetonitriles

Applications of 5 Methyl 4 Isoxazolecarbonyl Chloride in Complex Organic Synthesis

Construction of Advanced Heterocyclic Scaffolds

The isoxazole (B147169) ring system is a precursor for the synthesis of other complex heterocyclic structures. A significant application of isoxazole carbonyl chlorides is in the formation of highly strained and reactive 2H-azirine systems. Through catalytic isomerization, the isoxazole ring can be rearranged to form an azirine ring. beilstein-journals.orgrsc.org Specifically, derivatives like 5-chloroisoxazole-4-carbonyl chlorides undergo isomerization, often catalyzed by iron(II) chloride (FeCl₂), to generate 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. nih.gov These azirine intermediates are highly reactive and can be trapped with various nucleophiles to create a range of bifunctionalized azirines, which are themselves valuable synthetic building blocks for more elaborate molecular architectures. beilstein-journals.orgnih.gov This transformation highlights the role of the isoxazole carbonyl chloride not just as a carrier of the isoxazole moiety, but as a latent source of other important heterocyclic scaffolds.

Synthesis of Isoxazole-Based Derivatives

The most direct application of 5-methyl-4-isoxazolecarbonyl chloride is in the synthesis of derivatives where the 5-methylisoxazole (B1293550) core is retained. The acyl chloride functional group readily reacts with nucleophiles such as amines, alcohols, and thiols in acylation reactions. This allows for the straightforward attachment of the 5-methylisoxazole group to other molecules, forming amides, esters, and thioesters, respectively.

A notable example is its use in the synthesis of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide. google.com In this process, 5-methylisoxazole-4-carboxylic acid is first converted to this compound using a chlorinating agent like thionyl chloride. google.com The resulting acyl chloride is then reacted with 4-trifluoromethylaniline to produce the final amide product. google.com This reaction exemplifies the utility of the carbonyl chloride as a reactive handle for creating complex amide bonds while preserving the isoxazole ring structure.

A key transformation involving isoxazole carbonyl chlorides is their conversion into 2H-azirine derivatives. The process begins with the FeCl₂-catalyzed isomerization of a 5-chloroisoxazole to a highly reactive 2H-azirine-2-carbonyl chloride intermediate. rsc.orgmdpi.com This intermediate is not typically isolated but is immediately reacted in situ with a nucleophile. When an amine is used as the nucleophile, a 2H-azirine-2-carboxamide is formed. researchgate.net

The reaction conditions, particularly the choice of base and the stoichiometry of the amine, are critical for achieving high yields. mdpi.com The direct reaction of the generated 2H-azirine-2-carbonyl chloride with an amine can be challenging, but optimized procedures have been developed. mdpi.comresearchgate.net This method provides a powerful route to functionalized azirines, which are valuable intermediates in organic synthesis. beilstein-journals.org

Table 1: Synthesis of 2H-Azirine-2-carboxamides from Isoxazole Precursors This table illustrates the general synthetic pathway and outcomes based on research into the isomerization of related chloroisoxazoles.

Precursor Type Catalyst Nucleophile Product Typical Yield (%) Reference
3-Aryl-5-chloroisoxazole FeCl₂ Morpholine 3-Aryl-2H-azirine-2-carboxamide 60-77% mdpi.com
3-Aryl-5-chloroisoxazole-4-carbonyl chloride FeCl₂ Benzylamine N,N'-Dibenzyl-3-aryl-2H-azirine-2,2-dicarboxamide Not specified researchgate.net
5-Chloroisoxazole FeCl₂ Various Amines 2H-azirine-2-carboxamide 56-80% mdpi.com

In the synthesis of complex oxygen-containing heterocycles like chromones and flavones, acyl chlorides are crucial reagents. sysrevpharm.org The general strategy often involves the Baker-Venkataraman reaction or related acylation-cyclization pathways. sysrevpharm.org In these syntheses, a suitably substituted phenol, such as a 2-hydroxyacetophenone, is acylated with an acyl chloride. The resulting ester intermediate then undergoes rearrangement and subsequent acid-catalyzed cyclization to form the chromone (B188151) or flavone (B191248) ring system.

This compound can be employed in this context as the acylating agent. By reacting it with a phenolic precursor, a new derivative is formed where the 5-methylisoxazole moiety is attached to the C2 position of the resulting flavone or chromone scaffold. This approach allows for the incorporation of the isoxazole heterocycle into the core structure of flavonoids, creating novel hybrid molecules. nih.gov

Role as a Building Block in Multi-Step Syntheses

This compound serves as a critical intermediate in various multi-step synthetic sequences. Its formation from the corresponding carboxylic acid provides a necessary activation step, enabling subsequent bond-forming reactions that would be difficult to achieve with the acid itself.

Table 2: Multi-Step Synthesis Involving this compound This table outlines the key stages in a patented synthesis, highlighting the role of the target compound as an intermediate.

Step Starting Material Reagents Intermediate/Product Reference
1 Ethyl acetoacetate Triethyl orthoformate, Acetic anhydride Ethyl ethoxymethyleneacetoacetic ester google.com
2 Ethyl ethoxymethyleneacetoacetic ester Hydroxylamine sulfate, Sodium acetate (B1210297) Ethyl-5-methylisoxazole-4-carboxylate google.com
3 Ethyl-5-methylisoxazole-4-carboxylate Strong acid (e.g., H₂SO₄) 5-Methylisoxazole-4-carboxylic acid google.com
4 5-Methylisoxazole-4-carboxylic acid Thionyl chloride (SOCl₂) This compound google.com
5 This compound 4-Trifluoromethylaniline, Amine base 5-Methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide google.com

This synthetic route demonstrates how this compound functions as an essential, activated building block that links the initial construction of the isoxazole ring to the final derivatization step. google.com

Development of Novel Chemical Libraries

The creation of chemical libraries containing diverse but structurally related compounds is fundamental to modern drug discovery. The isoxazole scaffold is a valuable core for such libraries due to its chemical stability and presence in various biologically active molecules. Functionalized isoxazoles, including amino acid-like derivatives, are considered useful building blocks for generating libraries, such as DNA-encoded chemical libraries, to discover new small molecule ligands for protein targets. beilstein-journals.org

This compound is an ideal starting point for combinatorial library synthesis. Its reactive acyl chloride group can be reacted with a large and diverse panel of nucleophiles (e.g., amines, alcohols) in parallel synthesis formats. This allows for the rapid generation of a large number of distinct isoxazole amides and esters, each with a unique side chain derived from the nucleophile. This strategy enables the systematic exploration of the chemical space around the 5-methylisoxazole scaffold, facilitating the discovery of compounds with desired biological or material properties.

Frontiers in Medicinal Chemistry: Derivatization and Biological Evaluation

Design and Synthesis of Novel Drug Candidates Utilizing the Isoxazole (B147169) Core

The synthesis of novel drug candidates from the 5-methyl-isoxazole core often begins with the derivatization of 5-methylisoxazole-4-carboxylic acid. mdpi.com This acid can be converted to its more reactive acid chloride form, 5-Methyl-4-isoxazolecarbonyl chloride, facilitating a wide range of chemical modifications. mdpi.com For instance, the reaction of 5-methylisoxazole-4-carboxylic acid with thionyl chloride yields 5-methylisoxazole-4-carbonyl chloride, a key intermediate for creating amide derivatives. mdpi.com One notable example is the synthesis of Leflunomide, an anti-rheumatic drug, which involves reacting the acid chloride with 4-trifluoromethylaniline. mdpi.com

The versatility of the isoxazole scaffold allows for the incorporation of various heterocyclic moieties to enhance biological activity. nih.gov Researchers have successfully synthesized novel 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives, which have shown promising anti-inflammatory properties. nih.gov The synthetic pathway for these compounds can involve multiple steps, including cyclization and the introduction of different functional groups. nih.gov For example, some derivatives are formed through the reaction of a precursor with phthalic anhydride, carbon disulfide, or phenyl isothiocyanate. nih.gov

Furthermore, the design of new antiviral agents has been explored by synthesizing isoxazole-amide derivatives that contain an acylhydrazone moiety. researchgate.net This process can start from a substituted 3-phenyl-5-methylisoxazole-4-carboxylic acid, which is then taken through a multi-step synthesis to produce the final active compounds. researchgate.net The strategic combination of the isoxazole ring with other pharmacologically active groups, such as the acylhydrazone, is a common approach to developing new therapeutic agents. researchgate.net

Pharmacological Profiling of this compound Derivatives

The derivatives of this compound have been extensively studied for a variety of pharmacological activities, demonstrating the broad therapeutic potential of this chemical class.

Anti-inflammatory Activity

Derivatives of the 5-methyl-isoxazole core have demonstrated significant anti-inflammatory properties. researchgate.netnih.gov In various studies, these compounds have been shown to be effective in reducing inflammation in animal models. researchgate.netnih.gov For example, certain isoxazole derivatives have shown a potent ability to reduce carrageenan-induced paw edema in rats, a common model for assessing anti-inflammatory effects. researchgate.netnih.gov The anti-inflammatory action of these compounds is often compared to established drugs like diclofenac (B195802) sodium.

Research has indicated that specific structural features can enhance the anti-inflammatory activity of these derivatives. For instance, the presence of a benzoyl group at the 5-position of the isoxazole ring has been linked to strong anti-inflammatory and antibacterial effects. nih.gov One study highlighted that among a series of synthesized isoxazole derivatives, those with a methoxy (B1213986) group at the para position of a phenyl ring were particularly active.

Compound/DerivativeModel/AssayKey FindingReference
p-ethoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acidCarrageenan-induced paw edemaDemonstrated strong anti-inflammatory activity. nih.gov
p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acidCarrageenan-induced paw edemaShowed strong anti-inflammatory effects. nih.gov
Indole-linked isoxazolesCarrageenan-induced paw edemaOne compound showed a 77.42% reduction in paw edema after 4 hours. researchgate.net
3-phenyl-5-furan isoxazole derivativesCOX-2 inhibition assayOne derivative exhibited potent inhibition of COX-2 with an IC50 value of 9.16 µM. researchgate.net

Antimicrobial and Antibacterial Efficacy (e.g., Isoxazole Penicillins: Cloxacillin, Oxacillin (B1211168), Floxacillin)

The isoxazole ring is a core component of several important antibacterial agents, most notably the isoxazolyl penicillins. nih.gov These semi-synthetic antibiotics, which include Cloxacillin, Oxacillin, and Flucloxacillin (B1213737), are valued for their resistance to the bacterial enzyme penicillinase, which inactivates many other types of penicillin. Their mechanism of action involves inhibiting the synthesis of bacterial cell walls.

These penicillins are primarily effective against Gram-positive cocci, including strains of Staphylococcus aureus that produce penicillinase. They are also active against Streptococcus pyogenes and Streptococcus pneumoniae. However, they have limited activity against Gram-negative bacteria.

The different isoxazolyl penicillins exhibit variations in their pharmacokinetic profiles, such as oral bioavailability and serum protein binding. For example, dicloxacillin (B1670480) and flucloxacillin generally have better oral bioavailability than oxacillin.

DrugSpectrum of ActivityKey CharacteristicsReference
CloxacillinGram-positive cocci, including penicillinase-producing Staphylococci.Resistant to staphylococcal β-lactamase and gastric acidity.
OxacillinSimilar to Cloxacillin; active against Gram-positive cocci.Can be administered orally, but has lower bioavailability compared to others in its class.
FlucloxacillinGram-positive cocci, including penicillin-resistant staphylococci.Well-absorbed after oral administration, producing higher free serum levels than oxacillin and cloxacillin.

Analgesic Potential

The isoxazole scaffold has also been explored for its potential in developing new analgesic agents. Research into isoxazole carboxamide derivatives has shown that these compounds can possess low to moderate analgesic activity. In one study, a series of sulfamethoxazole (B1682508) derivatives were synthesized and tested for their pain-inhibiting effects. Two compounds, 4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide and 4-((4-hydroxy-5-isopropyl-2-methylphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, demonstrated significant pain inhibition of 58.33% and 57.76%, respectively. These findings suggest that the isoxazole moiety can be a valuable component in the design of new molecules for pain management.

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Human Dihydroorotate (B8406146) Dehydrogenase (HDHODH))

Derivatives of 5-methyl-isoxazole have been identified as potent inhibitors of key enzymes involved in disease processes.

Human Dihydroorotate Dehydrogenase (HDHODH): One of the most well-known examples of an isoxazole-based enzyme inhibitor is Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide). Leflunomide is an immunosuppressive drug used in the treatment of rheumatoid arthritis. Its mechanism of action involves the inhibition of human dihydroorotate dehydrogenase (HDHODH), a critical enzyme in the de novo synthesis of pyrimidines. By inhibiting this enzyme, Leflunomide depletes the pyrimidine (B1678525) pools necessary for the proliferation of activated lymphocytes, thereby exerting its immunosuppressive and anti-inflammatory effects. Studies have shown that while Leflunomide itself is a relatively weak inhibitor of human HDHODH with an IC50 of 98 microM, its active metabolite, A77-1726, is a much more potent inhibitor.

Xanthine Oxidase: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. Consequently, the inhibition of xanthine oxidase is a major therapeutic strategy for managing this condition. While a direct link between derivatives of this compound and xanthine oxidase inhibition is not extensively detailed in the provided search results, the broader class of oxazole (B20620) and isoxazole derivatives has been investigated for this purpose. For instance, research on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids has shown that these compounds can exhibit in vitro xanthine oxidase inhibitory activity in the nanomolar range. nih.gov The search for novel, non-purine based XO inhibitors is an active area of research, and heterocyclic compounds, including isoxazoles, are considered promising scaffolds.

Antiviral Applications

The isoxazole core has also been utilized in the development of antiviral agents. researchgate.net In one study, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.net The design of these compounds was based on combining the known antiviral properties of both isoxazole-amides and acylhydrazones. researchgate.net The results of this research indicated that some of the synthesized compounds exhibited promising antiviral activity, suggesting that the isoxazole scaffold can serve as a valuable platform for the development of new treatments for viral infections. researchgate.net

Exploration of Other Therapeutic Targets

The isoxazole nucleus is a privileged structure in drug discovery, and derivatives stemming from this compound have been investigated for a multitude of therapeutic applications.

Anticancer: The isoxazole scaffold is a cornerstone in the development of novel anticancer agents. nih.govebi.ac.uk Derivatives have been shown to exhibit cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key enzymes like protein kinases and aromatase. ebi.ac.uktandfonline.com For instance, certain 5-methyl-4-acylaminoisoxazoles have demonstrated the ability to inhibit cell growth and viability in the nanomolar to submicromolar concentration range. Another study on isoxazole-carboxamide derivatives reported moderate to potent cytotoxic activities on some cancer cell lines, while showing negligible toxicity on normal cell lines. nih.gov Specifically, isoxazoline (B3343090) derivatives have shown promising anticancer activity against HT1080 cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound Class Cancer Cell Line Activity Metric (IC₅₀) Reference
Isoxazoline derivative 16a HT1080 16.1 µM nih.gov
Isoxazoline derivative 16b HT1080 10.72 µM nih.gov
Isoxazoline derivative 16c HT1080 9.02 µM nih.gov
Diosgenin-isoxazole derivative MCF-7 (Breast) 9.15 ± 1.30 µM nih.gov
Diosgenin-isoxazole derivative A549 (Lung) 14.92 ± 1.70 µM nih.gov

Antitubercular: Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective drugs. benthamdirect.comrawdatalibrary.net Isoxazole derivatives have emerged as a promising class of antitubercular agents. benthamdirect.comnih.gov A series of 3-isoxazolecarboxylic acid esters, for example, have shown submicromolar activity against replicating Mycobacterium tuberculosis (Mtb) and are also active against non-replicating phenotypes, which is crucial for shortening treatment duration. nih.gov These compounds maintain their efficacy against strains resistant to first-line drugs like isoniazid (B1672263) and rifampin. nih.gov Research into isoxazole derivatives has identified compounds that target FadD32, an essential enzyme in mycolic acid synthesis, thereby disrupting the formation of the mycobacterial cell wall. nih.gov

Table 2: Antitubercular Activity of Selected Isoxazole Derivatives

Compound Series Mtb Strain Activity Metric (MIC) Reference
Isoxazole-quinoline hybrid 7a Mtb 55 µg/mL researchgate.net
Isoxazole-quinoline hybrid 5g Mtb 62.5 µg/mL researchgate.net
Isoxazole ester hybrid Mtb H37Rv 0.12 µg/mL researchgate.net

Anesthetic: The isoxazole moiety is famously part of the name of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in the central nervous system. Research has indicated that these AMPA receptors are involved in the analgesic effects of emulsified halogenated anesthetics, though not their hypnotic effects. This connection underscores the potential for isoxazole-based compounds to modulate neurotransmission and pain pathways.

Hypolipidemic: While direct studies on this compound derivatives for hypolipidemic activity are not extensively documented, related structures have shown significant promise. For example, 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid, a compound with a similar methyl-substituted heterocyclic core, proved to be a potent hypolipidemic agent in rodents, effectively reducing triglyceride and cholesterol synthesis. nih.gov Similarly, a series of 5-aryl-3-methylvaleric acid derivatives demonstrated the ability to lower serum cholesterol and triglyceride levels in rats. nih.gov These findings suggest that the structural motifs present in isoxazole derivatives could be favorably applied to the design of new hypolipidemic agents.

Antiarrhythmic: The potential for isoxazole derivatives in treating cardiac arrhythmias is an emerging area of interest. Although direct evidence is sparse, the broader field of heterocyclic compounds provides a strong rationale for their exploration. For instance, studies on N-(quinolizidinyl-alkyl)-benzamides and related structures have shown potent antiarrhythmic activity. mdpi.com One particularly effective compound, N-(3,4,5-trimethoxybenzoyl)aminohomolupinane, exhibited nanomolar potency. mdpi.com The design of novel scutellarein (B1681691) analogues has also led to promising antiarrhythmic candidates that act as blockers of voltage-gated sodium (Nav1.5) and calcium (Cav1.2) channels. nih.gov This research into other heterocyclic scaffolds provides a strategic basis for designing isoxazole-based compounds with potential antiarrhythmic properties. bohrium.com

Structure-Activity Relationship (SAR) Elucidation of Bioactive Isoxazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For isoxazole derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Key findings from SAR studies on various bioactive isoxazole derivatives include:

Anticancer Activity: For certain isoxazole derivatives, substitutions on the aryl ring attached to the core have a profound impact. It has been found that methyl, methoxy, or chloride substitutions can enhance activity against specific cancer cell lines. nih.gov The presence of a 3,4,5-trimethoxyphenyl residue has been identified as a key structural parameter for cytotoxic action.

Antitubercular Activity: In the development of isoxazole-based antitubercular agents, SAR analysis has shown that modifications to the ester group and the substituents on the phenyl ring are critical. For a series of isoxazole-carboxylic acid methyl ester based quinoline (B57606) derivatives, the nature and position of substituents on the quinoline ring were systematically varied to identify the most potent compounds. researchgate.net

General Principles: Across different therapeutic targets, SAR studies have revealed that the electronic properties of substituents (electron-donating vs. electron-withdrawing) and their steric bulk play a crucial role in molecular recognition and binding affinity. nih.gov For example, in one series, bulky substituents were found to create steric hindrance that led to poor inhibitory activity.

Computational Approaches in Drug Design

Computational tools have become indispensable in modern drug discovery, enabling faster and more cost-effective design and optimization of lead compounds. For isoxazole derivatives, molecular docking and ADMET prediction have been particularly valuable.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This allows researchers to visualize binding modes, understand key interactions, and predict binding affinity.

Docking studies have been widely applied to isoxazole derivatives to:

Identify Binding Interactions: Simulations have revealed how isoxazole derivatives fit into the active sites of enzymes. For example, docking studies on isoxazole-carboxamide derivatives as COX inhibitors helped identify key binding interactions within the COX-2 enzyme's secondary binding pocket.

Explain SAR Data: Computational results often support and rationalize experimental SAR findings. By visualizing the docked poses, researchers can understand why certain substitutions enhance activity while others diminish it. For instance, docking can show a new substituent forming a favorable hydrogen bond or a bulky group causing a steric clash.

Guide Lead Optimization: Docking simulations are used to guide the design of new analogues with improved potency. A virtual library of isoxazole derivatives can be docked into a target's active site, and the resulting scores (approximating binding energy) can help prioritize which compounds to synthesize and test.

In Silico ADMET Prediction for Derivative Selection

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound before it is synthesized. This early-stage screening helps to filter out molecules with poor drug-like properties, saving time and resources.

For isoxazole derivatives, ADMET prediction has been used to:

Assess Drug-Likeness: Algorithms are used to evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to ensure they fall within ranges typical for orally bioavailable drugs.

Predict Pharmacokinetic Parameters: Models can estimate a compound's potential for gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes or drug transporters.

Flag Potential Toxicity: In silico tools can predict potential liabilities such as hepatotoxicity or cardiotoxicity, allowing chemists to deprioritize or modify problematic structures early in the design process.

By integrating these computational approaches, researchers can more effectively navigate the complex process of drug discovery, leading to the selection of isoxazole derivatives with a higher probability of success in preclinical and clinical development.

Agricultural Chemical Applications of 5 Methyl 4 Isoxazolecarbonyl Chloride Derivatives

Development of Insect-Antifeedant Agents

While the isoxazole (B147169) scaffold is a known pharmacophore in the development of various biologically active compounds, including insecticides, specific research on the insect-antifeedant properties of derivatives of 5-methyl-4-isoxazolecarbonyl chloride is not extensively documented in publicly available scientific literature. General studies on isoxazole derivatives have shown promise for insecticidal activity, but detailed investigations focusing on their specific role as antifeedants, which deter insects from feeding rather than killing them directly, are limited for compounds derived directly from this compound. Further research is required to explore this potential application and to understand the structure-activity relationships that would govern such properties.

Exploration of Herbicidal and Fungicidal Activities

In contrast to the limited information on insect-antifeedant applications, the herbicidal and fungicidal potential of this compound derivatives has been more thoroughly explored. Various synthesized compounds have demonstrated notable biological activity against a range of plant pathogens and weeds.

A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, which are derivatives of the core structure, have been synthesized and evaluated for their herbicidal effects. nih.gov In vivo tests showed that many of these compounds possess moderate to good herbicidal activities against model plants such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). nih.gov

The inhibitory effects of these compounds on the root growth of Brassica napus were particularly noteworthy. At a concentration of 100 mg/L, several derivatives exhibited significant inhibition, with some compounds showing over 90% inhibition. nih.gov The following table summarizes the herbicidal activity of selected derivatives against the root growth of Brassica napus.

Compound IDInhibitory Rate (%) at 100 mg/L against Brassica napus root growth
4f >90
4g >90
4k >90
4n >90
4o >90
Data sourced from Molecules, 2009. nih.gov

In the realm of fungicidal activity, derivatives of this compound have also shown promise. Studies have indicated that certain isoxazole derivatives exhibit inhibitory effects against various phytopathogenic fungi. For instance, some synthesized compounds have been tested against fungi such as Fusarium graminearum, a significant pathogen affecting cereal crops. While specific quantitative data for a broad range of derivatives against a panel of fungi can be limited in individual studies, the recurring observation of antifungal properties suggests that the 5-methyl-4-isoxazole core is a valuable template for the development of new fungicidal agents. Further comprehensive screening and structure-activity relationship studies are warranted to identify lead compounds with potent and broad-spectrum fungicidal activity.

Advanced Spectroscopic and Analytical Methodologies for Derivative Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of derivatives synthesized from 5-methyl-4-isoxazolecarbonyl chloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the molecular skeleton and deduce the connectivity of atoms.

In the ¹H NMR spectra of 5-methyl-4-isoxazolecarboxamides, the proton on the isoxazole (B147169) ring (H-3) typically appears as a singlet in the downfield region, a consequence of the electron-withdrawing nature of the heterocyclic system. The methyl group protons at the C-5 position also produce a characteristic singlet, but at a much more upfield chemical shift. For instance, in N-benzyl-3-methyl-5-phenylisoxazole-4-carboxamide, the methyl protons resonate at δ 2.36 ppm. rsc.org The exact chemical shifts are influenced by the solvent and the nature of the substituent attached to the amide nitrogen.

¹³C NMR spectroscopy provides complementary information, revealing the chemical environment of each carbon atom. In derivatives of 5-methyl-4-isoxazole, the carbonyl carbon of the amide group is typically observed significantly downfield, often in the range of δ 160-168 ppm. rsc.org The carbons of the isoxazole ring resonate at distinct positions; for example, in a series of N-substituted 3,5-diphenylisoxazole-4-carboxamides, the isoxazole ring carbons appear at approximately δ 111 ppm (C-4), δ 161 ppm (C-5), and δ 168 ppm (C-3). rsc.org The methyl carbon at C-5 is found in the upfield region, typically around δ 10-12 ppm. rsc.org Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to correlate proton and carbon signals, confirming the precise structural assignments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives

Compound Nucleus C-3 C-4 C-5 C=O CH₃ Aromatic/Substituent Carbons
N-Benzyl-3-methyl-5-phenylisoxazole-4-carboxamide rsc.org ¹³C 159.9 111.9 167.5 161.9 10.9 126.6, 127.7, 127.8, 128.0, 128.7, 128.9, 130.9, 137.4
N-Cyclobutyl-3,5-diphenylisoxazole-4-carboxamide rsc.org ¹³C 161.1 111.5 168.3 161.6 - 126.7, 127.4, 128.0, 128.2, 128.9, 130.3, 131.0
Leflunomide ¹³C 157.9 115.8 170.0 159.3 12.3 121.2, 126.2, 126.3, 137.9

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By detecting which frequencies of light are absorbed, a spectrum is generated that serves as a molecular fingerprint.

For derivatives of this compound, particularly amides, the IR spectrum provides clear evidence of the key functional groups. The most prominent absorption is the carbonyl (C=O) stretching vibration of the amide group, which typically appears as a strong, sharp band in the region of 1630–1690 cm⁻¹. In the spectrum for Leflunomide, for example, the amide group peaks are observed at 1601 and 1540 cm⁻¹. rsc.org

The isoxazole ring itself also gives rise to characteristic absorptions. The C=N stretching vibration within the ring often appears around 1580-1690 cm⁻¹. The N-O bond stretching is typically found in the 1400-1450 cm⁻¹ region. For Leflunomide, a peak attributed to the isoxazole ring is seen at 1693 cm⁻¹. rsc.org Additionally, C-H stretching vibrations from the methyl group and any aromatic substituents are observed around 2900-3100 cm⁻¹. rsc.org The presence of an N-H bond in secondary amides is indicated by a stretching vibration in the 3200-3400 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for Leflunomide

Functional Group Wavenumber (cm⁻¹) Description
Aromatic C-H 3067 Stretching Vibration
Aliphatic C-H (methyl) 2930 Stretching Vibration
C=O (Amide I) 1601 Carbonyl Stretching
N-H bend / C=C (Amide II) 1540 N-H Bending and C-N Stretching
C=N (Isoxazole ring) 1693 Ring Stretching Vibration

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique molecular formula.

When a derivative of this compound is analyzed by HRMS, the experimentally measured exact mass is compared to the theoretical mass calculated from its proposed molecular formula. A close match between these two values provides strong evidence for the correct elemental composition. For example, in the characterization of N-benzyl-3-methyl-5-phenylisoxazole-4-carboxamide, the calculated mass for the protonated molecule [M+H]⁺ was 315.1104, while the experimentally found mass was 315.1109, confirming the formula C₁₈H₁₆N₂O₂. rsc.org Similarly, for N-((5-methylfuran-2-yl)methyl)-3,5-diphenylisoxazole-4-carboxamide, the calculated HRMS value for [M+H]⁺ was 359.1390, with the found value being 359.1395, verifying the formula C₂₂H₁₉N₂O₃. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a detailed molecular structure, including exact bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding, which govern how molecules pack together in the crystal lattice.

The crystal structure of 5-methylisoxazole-4-carboxylic acid, the precursor to the title compound, has been reported. researchgate.net More relevantly, detailed crystallographic studies have been performed on derivatives, such as the Leflunomide analog, 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. researchgate.netnih.gov The analysis of this analog revealed that the benzene (B151609) ring and the isoxazole ring are nearly perpendicular to each other, with a dihedral angle of 82.97°. researchgate.netnih.gov In the crystal, molecules are linked into chains by N—H···O hydrogen bonds between the amide proton and the carbonyl oxygen of an adjacent molecule. researchgate.netnih.gov Such analyses provide unequivocal proof of structure and offer insights into the solid-state conformation and packing forces, which can influence physical properties like solubility and melting point. A patent for Leflunomide also describes distinct polymorphic forms, each identified by its unique X-ray diffraction pattern with characteristic diffraction peaks at specific 2θ angles. google.com

Table 3: Selected Crystallographic Data for 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (Benzene-Isoxazole) 82.97 (2)°
C=N bond length (isoxazole) 1.295 (5) Å
Intermolecular Interaction N—H···O Hydrogen Bonds

Emerging Research Directions and Future Prospects

Integration of Artificial Intelligence and Machine Learning in Isoxazole (B147169) Chemistry

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the discovery and development of novel isoxazole-based compounds. Machine learning (ML) models are increasingly being employed to navigate the complex chemical space, predict molecular properties, and optimize reaction conditions, thereby accelerating the research pipeline. nih.gov

One significant application lies in the prediction of reaction outcomes. ML algorithms, such as random forest models, have been successfully used to predict the performance of chemical reactions, including identifying the optimal combination of ligands and bases to achieve the highest yield in coupling reactions involving isoxazoles. princeton.eduovid.com This predictive power allows chemists to bypass extensive trial-and-error experimentation, saving time and resources. Furthermore, AI is being leveraged to forecast the biological activities and potential toxicity of new isoxazole derivatives. For instance, deep learning models can predict the bioactivation of molecules containing the isoxazole ring into reactive metabolites, a critical consideration in drug safety assessment. researchgate.net

In the realm of drug discovery, deep reinforcement learning and other AI techniques are being used to generate novel molecular structures with high predicted binding affinity for specific biological targets. nih.gov Researchers have developed classification models that can accurately predict the anti-proliferative activity of isoxazole derivatives against cancer cell lines, guiding the synthesis of more potent candidates. nih.gov This in silico approach enables the virtual screening of vast chemical libraries to identify promising derivatives for synthesis and biological testing. nih.gov

AI/ML Application Area Specific Use Case in Isoxazole Chemistry Potential Impact
Reaction Optimization Predicting reaction yields and optimal conditions for derivatization. princeton.edubeilstein-journals.orgReduced development time; improved efficiency and resource allocation.
Bioactivity Prediction Screening virtual libraries for anticancer or antimicrobial activity. nih.govAccelerated discovery of lead compounds.
Toxicity & Metabolism Forecasting bioactivation into reactive metabolites. researchgate.netEarly identification of potentially toxic candidates; improved drug safety profiles.
De Novo Drug Design Generating novel isoxazole structures with high target affinity. nih.govExploration of new chemical space; design of highly specific therapeutic agents.

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts for isoxazole synthesis and functionalization is a vibrant area of research. The goal is to achieve higher yields, greater selectivity (chemo-, regio-, and enantioselectivity), and milder reaction conditions, which are crucial for the efficient utilization of precursors like 5-Methyl-4-isoxazolecarbonyl chloride.

Transition metal catalysis remains a powerful tool. For example, Rhodium (III) has been used to catalyze the direct C-H alkynylation of the isoxazole ring, offering a direct route to functionalized derivatives. researchgate.net Similarly, copper-catalyzed cycloaddition reactions are a mainstay for constructing the isoxazole ring itself, with ongoing research focused on improving catalyst efficiency and expanding the substrate scope. rsc.orgrsc.org

A significant trend is the exploration of hypervalent iodine(III) species as efficient catalysts for reactions such as the intramolecular oxidative cycloaddition of aldoximes, which provides a reliable method for synthesizing diverse fused isoxazole systems. mdpi.com These catalysts are often less toxic and more environmentally benign than some traditional heavy metal catalysts. mdpi.com There is also a growing interest in metal-free catalytic systems to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. rsc.org

Catalyst Type Reaction Key Advantages Reference
Rhodium(III) Complexes Directed C-H AlkynylationHigh regioselectivity for functionalizing the isoxazole core. researchgate.net
Copper(I/II) Salts [3+2] CycloadditionVersatile, well-established for isoxazole ring formation. rsc.orgrsc.org
Hypervalent Iodine(III) Intramolecular Oxidative CycloadditionLow toxicity, environmentally benign, efficient for fused systems. mdpi.com
TEMPO Metal-Free Radical CyclizationAvoids heavy metal catalysts and potential product contamination. rsc.org
Agro-Waste Extracts Multi-component CondensationUtilizes sustainable, inexpensive, and natural catalyst sources. nih.gov

Expanding the Scope of Biological and Agrochemical Applications

The isoxazole ring is a privileged scaffold, meaning it is a structural motif frequently found in biologically active compounds. researchgate.net Derivatives synthesized from this compound are continuously being explored for new therapeutic and crop protection roles, driven by their diverse pharmacological profiles. rsc.orgresearchgate.net

In medicine, isoxazole derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov Research is focused on designing next-generation compounds with improved potency and selectivity. For example, novel isoxazole derivatives have shown significant cytostatic activity against various cancer cell lines, with IC50 values below 1 µM. nih.gov The structural versatility of the isoxazole core allows medicinal chemists to fine-tune pharmacokinetic properties to enhance efficacy and reduce toxicity. bohrium.com

In agriculture, isoxazole and the related isoxazoline (B3343090) heterocycles are crucial components of modern pesticides. acs.orgnih.govusda.gov Isoxazole-based compounds are being developed as fungicides, herbicides, and insecticides. researchgate.netgoogle.comresearchgate.net Recent studies have identified isoxazole derivatives with potent herbicidal activity against problematic weeds in major crops like rice. researchgate.net The exploration of isoxazoline-containing compounds, in particular, has become a major research area in the discovery of new pesticides with novel modes of action. acs.orgusda.gov

Application Field Target Example of Activity Reference
Oncology Cancer Cell ProliferationPotent cytostatic activity against Hela, MCF-7, and other cell lines. nih.govnih.gov
Infectious Disease Bacteria, FungiBroad-spectrum antimicrobial and antifungal properties. nih.govbohrium.com
Inflammation COX-1/COX-2 EnzymesSelective inhibition, offering potential for anti-inflammatory drugs. nih.gov
Agrochemicals (Herbicides) Weed Control (e.g., Barnyard grass)Effective control of weeds with good tolerance in rice seedlings. researchgate.net
Agrochemicals (Fungicides) Phytopathogenic FungiControl of fungal infestations on crops. google.com
Agrochemicals (Insecticides) Insect PestsKey structural motif in numerous modern insecticidal agents. acs.orgusda.gov

Sustainable and Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, a major thrust in modern organic synthesis is the development of sustainable methods that minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents. benthamdirect.com This is particularly relevant for the industrial-scale production of isoxazole intermediates.

One promising technique is sonochemistry, which utilizes ultrasonic irradiation to drive chemical reactions. mdpi.com This approach often leads to dramatically shorter reaction times, higher yields, and milder conditions compared to conventional heating. preprints.orgscilit.com It also facilitates the use of environmentally friendly solvents like water. mdpi.compreprints.org Similarly, microwave-assisted synthesis has emerged as a green and efficient method for preparing isoxazole derivatives, offering enhanced reaction rates and improved product yields. rsc.orgbenthamdirect.com

Flow chemistry represents another paradigm shift towards safer and more efficient chemical manufacturing. researchgate.net By performing reactions in continuous-flow reactors instead of large batches, chemists can achieve better control over reaction parameters, improve safety when handling hazardous reagents, and facilitate process automation and scalability. nih.govuc.pt The development of solvent-free reaction conditions and the use of catalysts derived from renewable sources, such as agro-waste, are also gaining significant attention, further advancing the goal of sustainable isoxazole synthesis. nih.gov

Green Chemistry Approach Description Key Benefits
Sonochemistry (Ultrasound) Use of ultrasonic waves to activate reactions. mdpi.comFaster reactions, higher yields, reduced energy consumption, use of green solvents. preprints.orgscilit.com
Microwave-Assisted Synthesis Use of microwave irradiation for heating. benthamdirect.comRapid heating, accelerated reaction rates, improved selectivity and yields. rsc.org
Flow Chemistry Reactions are run in continuous streams in small reactors. researchgate.netEnhanced safety, better process control, easy scalability, potential for automation. nih.gov
Aqueous/Solvent-Free Media Using water as a solvent or eliminating solvents entirely. nih.govnih.govReduced use of volatile organic compounds (VOCs), simplified work-up, lower environmental impact.
Bio-based Catalysts Utilizing catalysts derived from renewable resources (e.g., plant waste). nih.govSustainability, low cost, reduced reliance on precious metals.

Q & A

Q. What are the common synthetic routes for 5-Methyl-4-isoxazolecarbonyl chloride, and how are intermediates characterized?

  • Methodology : A standard route involves: (i) Formation of an oxime intermediate using hydroxylamine hydrochloride under alkaline conditions. (ii) Chlorination with Cl₂ to generate an oxime chloride. (iii) Cyclization with ethyl acetoacetate to form the isoxazole ring. (iv) Hydrolysis of the ester group followed by final chlorination using PCl₅ to yield the carbonyl chloride .
  • Intermediate Characterization : Use NMR (¹H/¹³C) to verify ring closure, IR spectroscopy to confirm carbonyl stretches (~1750 cm⁻¹), and HPLC to monitor reaction progress.

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use nitrile gloves, fume hoods, and flame-retardant lab coats to prevent skin/eye contact and inhalation. Electrostatic discharge must be mitigated during transfer .
  • Storage : Store below 4°C in airtight, moisture-resistant containers. Avoid exposure to light and humidity, as the compound is hygroscopic and prone to hydrolysis .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Primary Methods :
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.21 Å in the isoxazole ring) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 251.66) .
  • Elemental Analysis : Validate purity (>95% by HPLC) and rule out residual solvents .

Advanced Research Questions

Q. How can reaction yields be optimized during the chlorination step with PCl₅?

  • Variables to Test :
  • Temperature : Elevated temperatures (80–100°C) improve reactivity but may degrade the product.
  • Solvent : Anhydrous dichloromethane minimizes side reactions compared to THF.
  • Catalyst : Trace DMAP (4-dimethylaminopyridine) accelerates acyl chloride formation .
    • Yield Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track PCl₅ consumption. Typical yields range from 70–85% .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Case Study : A doublet at δ 2.5 ppm (¹H NMR) may indicate residual ethyl acetoacetate. Confirm via:
  • DEPT-135 NMR : Differentiate CH₃ groups in the isoxazole ring vs. impurities.
  • 2D COSY : Identify coupling between adjacent protons in the aromatic system.
  • Quantitative ¹³C NMR : Detect trace hydrolyzed carboxylic acid derivatives .

Q. What strategies mitigate decomposition during long-term storage?

  • Stability Tests :
  • Accelerated Aging : Store samples at 25°C/60% RH for 30 days; monitor hydrolysis via IR (loss of C=O peak at 1750 cm⁻¹).
  • Additives : Molecular sieves (3Å) reduce moisture-induced degradation .
    • Data : Degradation rates increase by 15% at 4°C vs. 25°C under humid conditions .

Q. How can purity discrepancies between HPLC and elemental analysis be resolved?

  • Root Causes : Residual solvents (e.g., DCM) or unreacted starting materials.
  • Mitigation :
  • GC-MS : Detect volatile impurities (e.g., ethyl acetate from cyclization).
  • Karl Fischer Titration : Quantify water content (>0.5% impacts reactivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.